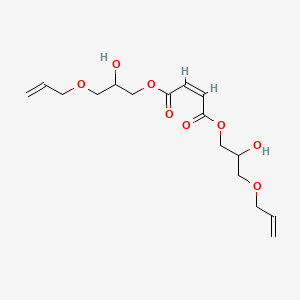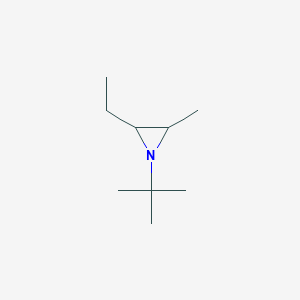
1,3-Benzodioxol-5-ylmethyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-ylmethyl undec-10-enoate is an organic compound with the molecular formula C19H26O4 It consists of a benzodioxole ring attached to a long aliphatic chain with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylmethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with 1,3-benzodioxol-5-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate ester formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxol-5-ylmethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-ylmethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxol-5-ylmethyl undec-10-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-5-ylmethyl undec-10-enoate: Unique due to its specific ester linkage and long aliphatic chain.
1,3-Benzodioxol-5-ylmethyl acetate: Similar structure but with a shorter aliphatic chain.
1,3-Benzodioxol-5-ylmethyl propionate: Another similar compound with a different ester group.
Uniqueness
This compound stands out due to its long aliphatic chain, which imparts unique physical and chemical properties.
Propiedades
Número CAS |
5434-15-1 |
|---|---|
Fórmula molecular |
C19H26O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl undec-10-enoate |
InChI |
InChI=1S/C19H26O4/c1-2-3-4-5-6-7-8-9-10-19(20)21-14-16-11-12-17-18(13-16)23-15-22-17/h2,11-13H,1,3-10,14-15H2 |
Clave InChI |
CBEMDLAFWIVOMT-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


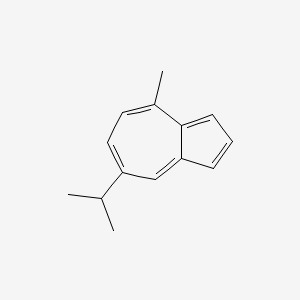
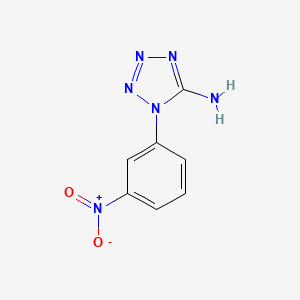

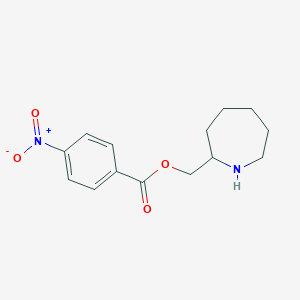
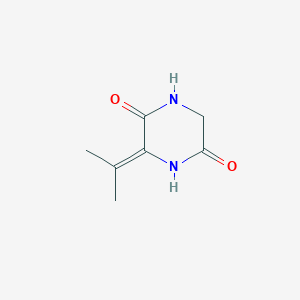
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
